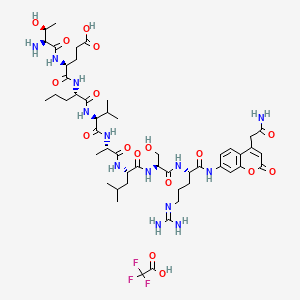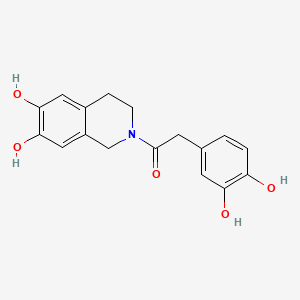
Influenza virus-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Influenza virus-IN-2 is a synthetic compound designed to inhibit the replication of influenza viruses. It is part of a class of antiviral agents that target specific proteins within the virus, thereby preventing its proliferation and reducing the severity of influenza infections. This compound has shown promise in preclinical studies and is being investigated for its potential use in treating seasonal and pandemic influenza.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Influenza virus-IN-2 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation and cyclization reactions. This is followed by the introduction of functional groups that enhance the compound’s antiviral activity. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize efficiency and minimize costs. This involves the use of automated reactors and continuous flow systems to streamline the process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Influenza virus-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s antiviral properties.
Aplicaciones Científicas De Investigación
Influenza virus-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on viral replication and host cell interactions.
Medicine: Explored as a potential therapeutic agent for treating influenza infections, with ongoing clinical trials to assess its efficacy and safety.
Industry: Utilized in the development of antiviral coatings and materials to prevent the spread of influenza viruses.
Mecanismo De Acción
The mechanism of action of Influenza virus-IN-2 involves the inhibition of viral replication by targeting specific proteins within the influenza virus. The compound binds to the active site of the viral polymerase, preventing the transcription and replication of viral RNA. This action disrupts the viral life cycle and reduces the production of new virions. Additionally, this compound may interfere with the assembly and release of viral particles, further limiting the spread of the infection.
Comparación Con Compuestos Similares
Similar Compounds
Oseltamivir: A well-known antiviral drug that inhibits the neuraminidase enzyme of the influenza virus.
Zanamivir: Another neuraminidase inhibitor used to treat influenza infections.
Baloxavir marboxil: A newer antiviral that targets the cap-dependent endonuclease activity of the viral polymerase.
Uniqueness of Influenza virus-IN-2
This compound is unique in its ability to target multiple stages of the viral life cycle, including replication, assembly, and release. This multi-target approach enhances its antiviral efficacy and reduces the likelihood of resistance development. Additionally, its synthetic versatility allows for the modification of its structure to improve its pharmacokinetic properties and broaden its spectrum of activity against different influenza strains.
Propiedades
Fórmula molecular |
C17H17NO5 |
|---|---|
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
1-(6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C17H17NO5/c19-13-2-1-10(5-14(13)20)6-17(23)18-4-3-11-7-15(21)16(22)8-12(11)9-18/h1-2,5,7-8,19-22H,3-4,6,9H2 |
Clave InChI |
CQMDKDYZDSIEMA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC(=C(C=C21)O)O)C(=O)CC3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



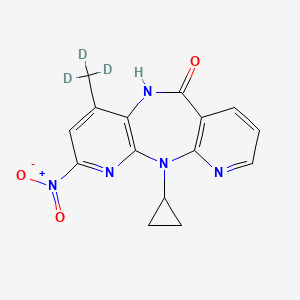
![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)

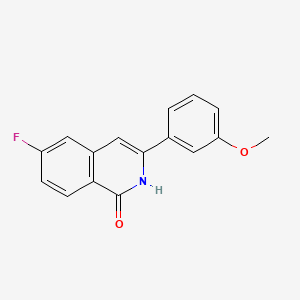
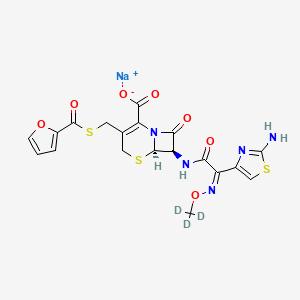
![1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one](/img/structure/B15143120.png)
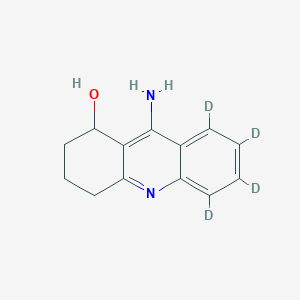
![[(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15143131.png)

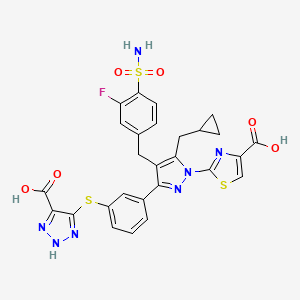
![3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15143160.png)

